![molecular formula C32H35N3O B12564372 N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine CAS No. 193282-53-0](/img/structure/B12564372.png)
N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine is a complex organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. For instance, the reaction of aromatic and aliphatic amines with N,N-bis-tert-butoxycarbonylthiourea in the presence of triethylamine and mercury(II) chloride in dichloromethane yields the protected guanidines, which can then be deprotected under acidic conditions to obtain the free guanidine .
Industrial Production Methods
Industrial production of guanidines often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, the choice of solvents and reagents is crucial to ensure scalability and environmental compliance.
化学反应分析
Types of Reactions
N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
科学研究应用
N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its interaction with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine involves its interaction with molecular targets such as DNA and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with nucleic acids and amino acid residues, influencing biological pathways and cellular processes . This compound’s high basicity and planarity allow it to effectively bind to specific sites, modulating their activity.
相似化合物的比较
Similar Compounds
2-Aminoimidazolines: These compounds share the guanidine functional group and are known for their biological activity.
2-Amino-1,4,5,6-tetrahydropyrimidines: Another class of guanidines with similar properties and applications.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These compounds also exhibit high basicity and hydrogen bonding capabilities.
Uniqueness
N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine stands out due to its unique triphenylpentyl group, which enhances its hydrophobic interactions and binding affinity. This structural feature differentiates it from other guanidines and contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
193282-53-0 |
|---|---|
分子式 |
C32H35N3O |
分子量 |
477.6 g/mol |
IUPAC 名称 |
2-[2-[4-(5,5,5-triphenylpentoxy)phenyl]ethyl]guanidine |
InChI |
InChI=1S/C32H35N3O/c33-31(34)35-24-22-26-18-20-30(21-19-26)36-25-11-10-23-32(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-9,12-21H,10-11,22-25H2,(H4,33,34,35) |
InChI 键 |
PBFIKIMRVDODKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CCCCOC2=CC=C(C=C2)CCN=C(N)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)
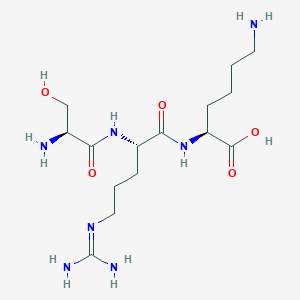
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
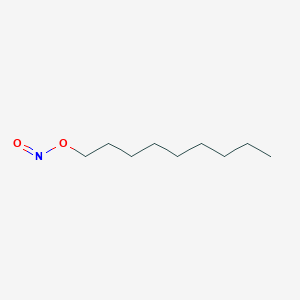
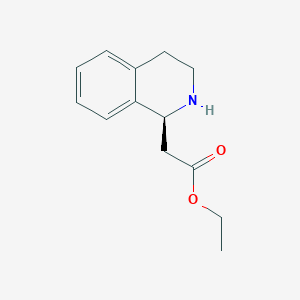
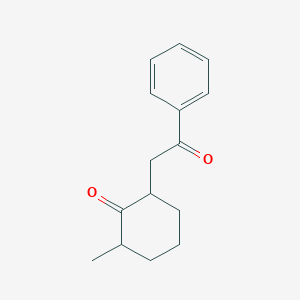
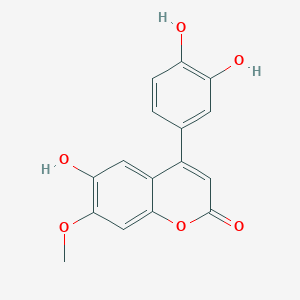
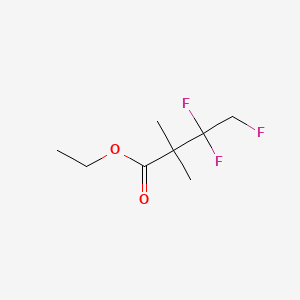
![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
